4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid
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Overview
Description
4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid is a complex organic compound with a molecular weight of 365.39 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to new analogs with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Due to its quinazolinone structure, it is investigated for potential therapeutic applications, such as anti-inflammatory and analgesic agents.
Mechanism of Action
The mechanism of action of 4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, which can lead to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4-oxo-3,4-dihydroquinazolin-2-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Benzoic acid derivatives: Compounds with benzoic acid moieties are also studied for their biological and industrial applications.
Uniqueness
4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid is unique due to its specific combination of the quinazolinone and benzoic acid structures, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
CAS No. |
878945-75-6 |
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Molecular Formula |
C20H19N3O4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-[[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]methyl]benzoic acid |
InChI |
InChI=1S/C20H19N3O4/c24-18(21-12-13-8-10-14(11-9-13)20(26)27)7-3-6-17-22-16-5-2-1-4-15(16)19(25)23-17/h1-2,4-5,8-11H,3,6-7,12H2,(H,21,24)(H,26,27)(H,22,23,25) |
InChI Key |
PCXFUATVLPSDLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NCC3=CC=C(C=C3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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